molecular formula C19H28ClN3O3 B2883678 N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide CAS No. 1235064-96-6

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide

Cat. No.: B2883678
CAS No.: 1235064-96-6
M. Wt: 381.9
InChI Key: OBBYYOJJCQZWAS-UHFFFAOYSA-N
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Description

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This step involves the alkylation of the piperidine ring with tert-butyl halides in the presence of a base.

    Attachment of the chlorophenoxyacetamido moiety: This can be done through nucleophilic substitution reactions, where the piperidine derivative reacts with 4-chlorophenoxyacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
  • tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

Uniqueness

N-tert-butyl-4-{[2-(4-chlorophenoxy)acetamido]methyl}piperidine-1-carboxamide is unique due to the presence of the chlorophenoxyacetamido moiety, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-tert-butyl-4-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O3/c1-19(2,3)22-18(25)23-10-8-14(9-11-23)12-21-17(24)13-26-16-6-4-15(20)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBYYOJJCQZWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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